4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

Lipophilicity Permeability Drug Likeness

4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile (CAS 1272755-80-2) delivers LogP 1.5–1.6 and TPSA 64.9 Ų, meeting CNS BBB-penetration criteria—a profile absent in ortho/meta isomers or 1,7-diazaspiro variants. The rigid 1,4-diazaspiro[4.4]nonane core (1 rotatable bond) templates ATP-competitive kinase inhibitor design. The para-benzonitrile handle enables late-stage diversification to tetrazole, acid, or amine. Insist on exact CAS to avoid irreproducible SAR. ≥98% purity for demanding CNS lead optimization programs.

Molecular Formula C14H15N3O
Molecular Weight 241.294
CAS No. 1272755-80-2
Cat. No. B580787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile
CAS1272755-80-2
Molecular FormulaC14H15N3O
Molecular Weight241.294
Structural Identifiers
SMILESC1CCC2(C1)NC(C(=O)N2)C3=CC=C(C=C3)C#N
InChIInChI=1S/C14H15N3O/c15-9-10-3-5-11(6-4-10)12-13(18)17-14(16-12)7-1-2-8-14/h3-6,12,16H,1-2,7-8H2,(H,17,18)
InChIKeyKGFXWXRKPBDXBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile (CAS 1272755-80-2): A Constrained Spirocyclic Scaffold for Medicinal Chemistry Sourcing


4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile (CAS 1272755-80-2) is a heterocyclic spiro compound comprising a rigid 1,4-diazaspiro[4.4]nonane core linked to a para-substituted benzonitrile moiety . This scaffold combines the conformational restriction inherent to spirocyclic systems with the synthetic utility of a nitrile group, positioning it as a versatile intermediate and a structural platform for probing biological targets where constrained geometry is advantageous [1]. The compound is commercially available with purities typically ≥98% for research and development applications .

Sourcing 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile: Why Structural Analogues Are Not Interchangeable Scaffolds


Generic substitution among diazaspiro[4.4]nonane derivatives is not scientifically valid due to significant divergences in physicochemical and steric properties driven by subtle structural changes. The para-substituted benzonitrile group in CAS 1272755-80-2 imparts a distinct LogP and topological polar surface area (TPSA) profile , directly influencing passive permeability and solubility compared to ortho- or meta-substituted isomers [1]. Furthermore, the specific 1,4-diazaspiro arrangement, in contrast to 1,7- or 2,7-diazaspiro systems, establishes a unique spatial orientation of hydrogen-bond donors and acceptors, which is critical for target engagement in biological assays [2]. Using a close analog without validating these exact parameters introduces uncontrolled variables in synthetic pathways and biological models, rendering data irreproducible and procurement efforts misdirected.

4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile (1272755-80-2): Quantitative Evidence for Differentiated Scaffold Selection


Physicochemical Profile Differentiation: LogP and TPSA of 1272755-80-2 vs. Ortho-Substituted Isomer

The para-substituted benzonitrile regioisomer (CAS 1272755-80-2) exhibits a higher predicted LogP (1.59-1.5) compared to its ortho-substituted isomer 2-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile (CAS 1272755-94-8), which has a predicted LogP of 0.12 . This ~1.4 LogP unit difference corresponds to an approximate 25-fold increase in predicted lipophilicity, directly impacting passive membrane permeability and tissue distribution in biological models. The topological polar surface area (TPSA) for the target compound is 64.9 Ų, a value within the optimal range (<90 Ų) for blood-brain barrier penetration .

Lipophilicity Permeability Drug Likeness Medicinal Chemistry

Conformational Restriction Advantage: Reduced Rotatable Bonds vs. Acyclic Piperazine Analogs

The spirocyclic framework of CAS 1272755-80-2 enforces a rigid conformation with only 1 rotatable bond, compared to a hypothetical acyclic piperazine-benzonitrile analog which would possess approximately 4-6 rotatable bonds . This reduction in conformational entropy translates to a lower entropic penalty upon target binding. The spirocyclic constraint pre-organizes the molecule into a bioactive conformation, a feature that has been correlated with improved binding kinetics and selectivity profiles in diazaspirocyclic kinase inhibitor scaffolds [1].

Conformational Analysis Scaffold Rigidity Drug Design Entropy

Synthetic Utility: The Benzonitrile Moiety as a Defined Synthetic Handle

The para-substituted benzonitrile group in CAS 1272755-80-2 serves as a precise and quantifiable synthetic handle, unlike the chemically ambiguous carbonyl groups present in many simpler spirocyclic analogs. This nitrile can be quantitatively converted to a tetrazole via [3+2] cycloaddition with sodium azide (typical yields >80%), or reduced to a primary amine (yields >90%) for subsequent amide coupling or reductive amination . In contrast, analogs lacking a benzonitrile group, such as simple 1,4-diazaspiro[4.4]nonan-3-one, require additional, lower-yielding functionalization steps (e.g., N-alkylation) to introduce similar diversity points.

Derivatization Click Chemistry Tetrazole Bioisostere

4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile (1272755-80-2): Validated Application Scenarios for Sourcing Decisions


Design of CNS-Penetrant Chemical Probes

The favorable combination of moderate lipophilicity (LogP 1.5-1.6) and low TPSA (64.9 Ų) positions CAS 1272755-80-2 as an ideal scaffold for designing chemical probes targeting central nervous system (CNS) enzymes or receptors . Its physicochemical profile meets established criteria for BBB penetration, making it a strategic choice for CNS drug discovery programs where brain exposure is a critical parameter.

Scaffold for Kinase Inhibitor Optimization

The constrained 1,4-diazaspiro[4.4]nonane core, with only one rotatable bond, is a proven platform for developing ATP-competitive kinase inhibitors [1]. The rigid geometry facilitates occupancy of the adenine-binding pocket while the benzonitrile group can be exploited for extension into hydrophobic back pockets or solvent-exposed regions, enabling the rapid exploration of structure-activity relationships (SAR) for enhanced potency and selectivity.

Generation of Diverse Spirocyclic Libraries

The para-benzonitrile group in CAS 1272755-80-2 is a versatile chemical handle for late-stage diversification. It can be quantitatively converted to a tetrazole, a carboxylic acid, or an amine . This allows for the efficient synthesis of a diverse array of spirocyclic analogs from a single, commercially available precursor, streamlining medicinal chemistry workflows and reducing the time and cost associated with multi-step de novo synthesis.

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